Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513966
InChI: InChI=1S/C7H10N2O2S/c1-4-5(6(10)11-3)9-7(8-2)12-4/h1-3H3,(H,8,9)
SMILES: CC1=C(N=C(S1)NC)C(=O)OC
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC13513966

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate -

Specification

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name methyl 5-methyl-2-(methylamino)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C7H10N2O2S/c1-4-5(6(10)11-3)9-7(8-2)12-4/h1-3H3,(H,8,9)
Standard InChI Key NYLXSEPWOOXYMK-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)NC)C(=O)OC
Canonical SMILES CC1=C(N=C(S1)NC)C(=O)OC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate, reflects its substitution pattern: a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a methyl group at position 5, a methylamino group at position 2, and a carboxylate ester at position 4. Its molecular formula is C7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}, with a molecular weight of 198.23 g/mol .

Structural Features

The thiazole core contributes to the compound’s aromaticity and electronic properties, while the methylamino and carboxylate groups enhance its solubility and reactivity. Comparative studies of similar thiazole derivatives, such as methyl 5-methylthiazole-2-carboxylate (CAS 79247-98-6), reveal that substituents at positions 2 and 5 significantly influence physicochemical parameters like boiling point (233.9C233.9^\circ \text{C}) and LogP (1.281.28) .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate is documented, analogous compounds are typically prepared via cyclocondensation reactions. For example, 4-methyl-5-formylthiazole—a related intermediate—is synthesized via Pd/BaSO4_4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene . Adapting this method, the target compound could hypothetically be synthesized through:

  • Cyclization: Reaction of thiourea derivatives with α-halo ketones to form the thiazole ring.

  • Functionalization: Sequential methylation and esterification to introduce the methylamino and carboxylate groups.

Industrial Production

Industrial-scale synthesis would likely optimize solvent systems and catalysts to maximize yield. For instance, the use of triethylamine as a base in esterification reactions improves reaction efficiency by neutralizing HCl byproducts.

Physicochemical Properties

Key properties inferred from structural analogs include:

PropertyValue/DescriptionSource Compound
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3Methyl 5-methylthiazole-2-carboxylate
Boiling Point233.9C233.9^\circ \text{C}Methyl 5-methylthiazole-2-carboxylate
LogP1.281.28Methyl 5-methylthiazole-2-carboxylate
SolubilityModerate in polar organic solventsThiazole derivatives

The methylamino group at position 2 may enhance water solubility compared to non-polar analogs, while the ester group at position 4 facilitates further chemical modifications.

Biological Activities and Research Applications

Anticancer Activity

Substituted thiazoles are investigated for their ability to modulate apoptotic pathways. A study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines revealed selective CDK9 inhibition (IC50_{50} = 7 nM), which disrupts cancer cell survival by downregulating antiapoptotic proteins like Mcl-1 . The methylamino group in the target compound could enhance binding affinity to similar kinase targets, warranting further exploration.

Agricultural Applications

Thiazole derivatives are employed in agrochemicals due to their pesticidal and antifungal properties. For instance, ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate shows efficacy against crop pathogens. The target compound’s ester functionality may improve soil persistence, making it a candidate for next-generation fungicides.

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